molecular formula C21H28O4 B4900657 2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene

Cat. No.: B4900657
M. Wt: 344.4 g/mol
InChI Key: PLGCZKDWSCIILA-UHFFFAOYSA-N
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Description

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the alkylation of 2,6-dimethoxyphenol with 1-bromo-4-chlorobutane to form 4-(2,6-dimethoxyphenoxy)butane. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1,3,4-trimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of oxidative stress and inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Shares the dimethoxyphenoxy moiety but lacks the butoxy and trimethylbenzene groups.

    1,3,4-Trimethylbenzene: Contains the trimethylbenzene core but lacks the butoxy and dimethoxyphenoxy groups.

Uniqueness

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the dimethoxyphenoxy and trimethylbenzene moieties allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-15-11-12-16(2)20(17(15)3)24-13-6-7-14-25-21-18(22-4)9-8-10-19(21)23-5/h8-12H,6-7,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCZKDWSCIILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCCOC2=C(C=CC=C2OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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